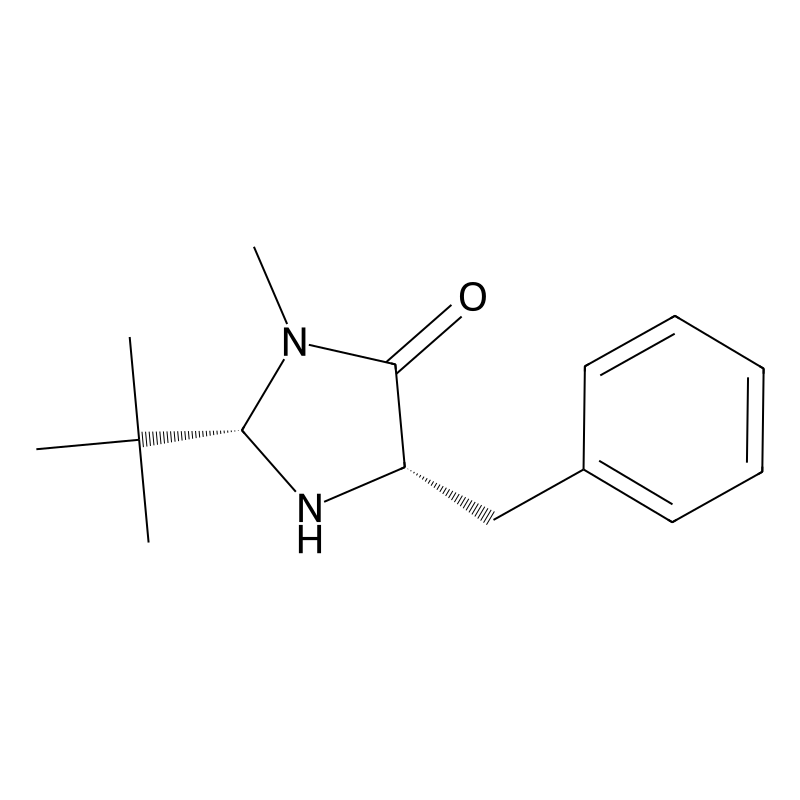

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

Content Navigation

- 1. General Information

- 2. Baseline Overview: (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone in Asymmetric Organocatalysis

- 3. Why Generic Substitution Fails: The Critical Role of the C2 tert-Butyl Group

- 4. Quantitative Evidence Guide: Differentiating the Second-Generation MacMillan Catalyst

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone (CAS: 346440-54-8) is widely recognized as the Second-Generation MacMillan Catalyst. It is a highly privileged, metal-free chiral organocatalyst designed to facilitate asymmetric transformations via LUMO-lowering (iminium ion) and SOMO (singly occupied molecular orbital) activation modes . From a procurement and process-design perspective, its defining structural feature is the bulky tert-butyl group at the C2 position, which replaces the gem-dimethyl groups found in first-generation analogs. This specific steric modification drastically enhances the shielding of one face of the reactive intermediate, enabling superior enantiocontrol, extraordinary functional group tolerance, and high catalytic activity at low loadings across a broad range of conjugate additions, cycloadditions, and Friedel-Crafts alkylations .

Substituting the second-generation (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone with cheaper first-generation catalysts (e.g., 2,2,3-trimethyl analogs) or generic proline derivatives frequently results in reaction failure, poor selectivity, or catalyst degradation. In demanding oxidative environments, such as SOMO-activated transformations, generic proline and diphenylprolinol-based ligands undergo rapid oxidative depletion and exhibit zero catalytic activity [1]. Furthermore, the first-generation MacMillan catalysts often suffer from excessive steric hindrance close to the nitrogen or insufficient facial shielding, rendering them highly inefficient and poorly selective in complex cycloadditions and intramolecular α-arylations [1]. Procurement decisions must prioritize the second-generation catalyst when reaction speed, oxidative stability, and high enantiomeric ratios (>90% ee) are critical to the downstream viability of the synthetic route.

Reaction Kinetics and Selectivity in 1,3-Dipolar Cycloadditions

In the synthesis of polyfunctionalized 4-isoxazoline scaffolds, the choice of catalyst generation dictates both process viability and throughput. The first-generation MacMillan catalyst proved inefficient and poorly selective due to suboptimal steric hindrance near the active nitrogen. Switching to the second-generation catalyst (as a hydrochloride, triflate, or TFA salt) accelerated the reaction speed by more than 100-fold[1].

| Evidence Dimension | Reaction time and enantiomeric ratio (e.r.) |

| Target Compound Data | <0.5 hours reaction time; e.r. >96/4 at room temperature. |

| Comparator Or Baseline | First-generation MacMillan catalyst (hydrochloride): >24 hours reaction time; poorly selective. |

| Quantified Difference | >100x acceleration in reaction speed with near-complete enantioselectivity. |

| Conditions | Enantioselective 1,3-dipolar cycloaddition of nitrones and arylpropionaldehydes at room temperature. |

This massive reduction in reaction time directly translates to higher manufacturing throughput and lower energy costs for synthesizing complex heterocyclic scaffolds.

Catalytic Efficacy in SOMO-Activated Intramolecular α-Arylation

SOMO (singly occupied molecular orbital) catalysis requires a catalyst that can withstand strong oxidants like cerium(IV) ammonium nitrate (CAN) while maintaining precise stereocontrol. In the intramolecular Friedel-Crafts-type α-arylation of aldehydes, standard proline-based ligands were oxidized and depleted. The first-generation 2,2,3-trimethyl-5-benzyl-4-imidazolidinone proved completely inefficient. Only the second-generation 2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone successfully catalyzed the transformation with high efficiency [1].

| Evidence Dimension | Catalytic viability and enantiomeric excess (ee) |

| Target Compound Data | Effective catalysis yielding up to 82% yield and 90% ee. |

| Comparator Or Baseline | 1st-Gen MacMillan catalyst: Inefficient; Proline ligands: 0% yield (oxidative depletion). |

| Quantified Difference | Absolute rescue of reaction viability (from 0% to 82% yield) with excellent stereocontrol (90% ee). |

| Conditions | Intramolecular Friedel-Crafts-type α-arylation using CAN as an oxidant at -30 °C. |

Procuring this specific second-generation catalyst is mandatory for SOMO-activated routes, as cheaper in-class alternatives simply degrade under the required oxidative conditions.

Optimized Enantiocontrol in Asymmetric Indole Alkylations

The structural tuning of the second-generation MacMillan catalyst was specifically optimized to address the limitations of earlier organocatalysts in the Friedel-Crafts alkylation of indoles. The replacement of the gem-dimethyl group with a tert-butyl group at the C2 position creates a highly pre-organized transition state that forces the incoming nucleophile to attack from a single face, allowing for superior enantiocontrol even at reduced catalyst loadings .

| Evidence Dimension | Structural optimization for enantiocontrol |

| Target Compound Data | Optimal steric shielding via the C2 tert-butyl group. |

| Comparator Or Baseline | First-generation gem-dimethyl analogs. |

| Quantified Difference | Enables high activities at low catalyst loadings with extraordinary functional group tolerance. |

| Conditions | Metal-free asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes. |

Lower catalyst loading requirements and higher enantiomeric excess directly reduce the cost of goods and simplify downstream chiral purification in pharmaceutical manufacturing.

High-Throughput Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds

Due to its ability to accelerate 1,3-dipolar cycloadditions by over 100-fold compared to first-generation analogs, this compound is the optimal choice for the rapid, room-temperature synthesis of highly functionalized 4-isoxazoline building blocks used in drug discovery and peptidomimetic development [1].

SOMO-Catalyzed Intramolecular Cyclizations for Complex Natural Products

Because generic proline derivatives undergo oxidative depletion in the presence of strong oxidants, this oxidatively stable second-generation catalyst is strictly required for SOMO-activated intramolecular Friedel-Crafts α-arylations, such as those utilized in the total synthesis of complex polycyclic targets like demethyl calamenene [2].

Asymmetric Friedel-Crafts Alkylation of Indoles

The optimized steric bulk of the C2 tert-butyl group makes this catalyst the preferred procurement choice for the metal-free enantioselective alkylation of indoles. It ensures high enantiomeric excess at low catalyst loadings, making it highly suitable for scaling up pharmaceutical intermediates .

References

- [1] Vitale, P., et al. 'Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds.' ACS Omega, 7(29), 25655–25666 (2022).

- [2] Nicolaou, K. C., et al. 'Enantioselective Intramolecular Friedel−Crafts-Type α-Arylation of Aldehydes.' Journal of the American Chemical Society, 131(4), 1362–1363 (2009).

XLogP3

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types